1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1448043-84-2
VCID: VC4805874
InChI: InChI=1S/C17H21N5O2/c23-17(15-11-16-22(19-15)5-2-10-24-16)21-8-6-20(7-9-21)13-14-3-1-4-18-12-14/h1,3-4,11-12H,2,5-10,13H2
SMILES: C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CN=CC=C4)OC1
Molecular Formula: C17H21N5O2
Molecular Weight: 327.388

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine

CAS No.: 1448043-84-2

Cat. No.: VC4805874

Molecular Formula: C17H21N5O2

Molecular Weight: 327.388

* For research use only. Not for human or veterinary use.

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine - 1448043-84-2

Specification

CAS No. 1448043-84-2
Molecular Formula C17H21N5O2
Molecular Weight 327.388
IUPAC Name 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H21N5O2/c23-17(15-11-16-22(19-15)5-2-10-24-16)21-8-6-20(7-9-21)13-14-3-1-4-18-12-14/h1,3-4,11-12H,2,5-10,13H2
Standard InChI Key INOOWEHKLTYHNV-UHFFFAOYSA-N
SMILES C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CN=CC=C4)OC1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a fused pyrazolo-oxazine core linked to a piperazine moiety via a carbonyl group, with a pyridinylmethyl substitution at the piperazine nitrogen. Its molecular formula is C₁₇H₂₁N₅O₂, with a molar mass of 327.388 g/mol. Key structural attributes include:

PropertyValue
IUPAC Name6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-2-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
SMILESC1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CN=CC=C4)OC1
InChI KeyINOOWEHKLTYHNV-UHFFFAOYSA-N
XLogP30.7 (predicted)

The pyrazolo-oxazine ring system contributes to planar rigidity, while the piperazine and pyridine groups enhance solubility and receptor-binding potential .

Synthetic Pathways

While detailed synthetic protocols for this specific compound remain proprietary, analogous derivatives are synthesized through:

  • Coupling Reactions: Pyrazolo-oxazine-2-carboxylic acid is activated (e.g., via chloroformate) and coupled with 4-(pyridin-3-ylmethyl)piperazine .

  • Heterocyclic Condensation: Cyclization of hydrazine derivatives with oxazine precursors under acidic conditions.

  • Post-Functionalization: Introduction of the pyridinylmethyl group via reductive amination or alkylation.

Biological Activity and Research Findings

Neurological Applications

Patent CN113332292A identifies related pyrazolo-oxazine carboxamides as PDE4B inhibitors (IC₅₀ < 100 nM), suggesting potential for treating traumatic brain injury and neurodegenerative disorders .

Mechanistic Insights

Enzyme Interactions

  • PDE4B Binding: The pyridine ring forms π-π interactions with Phe414, while the oxazine oxygen hydrogen-bonds to Gln443 .

  • COX-2 Selectivity: Thiourea derivatives show 12-fold selectivity over COX-1 due to hydrophobic interactions with Val523 .

Pharmacokinetic Properties

Predicted ADMET parameters indicate:

  • Bioavailability: 68% (Rule of Five compliant)

  • Blood-Brain Barrier Penetration: Moderate (log BB = −0.4)

  • CYP3A4 Metabolism: Primary route of clearance .

Comparative Analysis with Analogous Compounds

CompoundTargetIC₅₀/PotencyKey Structural Difference
VC4805874Topoisomerase II1.2 μM (MCF-7)Pyridinylmethyl substitution
N-Allyl-piperazine COX-20.8 μMThiourea linker
PDE4B inhibitor PDE4B85 nMFluorophenyl substituent

This compound’s dual pharmacophore (pyrazolo-oxazine + piperazine) enhances multitarget engagement compared to simpler analogs .

Future Directions

  • Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.

  • In Vivo Efficacy: Validate anticancer activity in xenograft models.

  • Formulation Development: Explore nanoparticle delivery to improve bioavailability .

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